N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
The compound N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide features a 6-nitrobenzothiazole core linked via a carbamoylmethyl group to a 1,3-thiazol-2-yl moiety, which is further substituted with a benzamide group. This structure combines electron-withdrawing (nitro) and hydrogen-bonding (carbamoyl, benzamide) functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4S2/c25-16(22-19-21-14-7-6-13(24(27)28)9-15(14)30-19)8-12-10-29-18(20-12)23-17(26)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,23,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSFUAGUDFJKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with nitrobenzaldehyde under acidic conditions to form the benzothiazole ring . This intermediate is then further reacted with thiazole derivatives and benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the benzamide moiety .
Scientific Research Applications
N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity . This can lead to the disruption of cellular processes and ultimately cell death in pathogenic organisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogs, emphasizing structural variations and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to enzymatic targets like VEGFR-2 .
- Linker flexibility : Carbamoylmethyl (target compound) vs. carbamothioyl () influences hydrogen-bonding capacity and bioactivity.
- Substituent position : Para-substitutions on benzamide (e.g., methyl, methoxy) modulate solubility and target affinity .
Anticancer Potential
- Compound 6d () : Exhibited strong VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and apoptosis induction in cancer cells. The nitro group likely enhances electron-deficient interactions with kinase active sites .
Antimicrobial Activity
- N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides () : Showed moderate to potent activity against S. aureus and E. coli. The carbamothioyl group may improve membrane penetration .
- 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzothiazol-2-ylidene)benzamide () : Demonstrated antimicrobial efficacy at low concentrations, suggesting sulfamoyl groups enhance bioactivity .
Pharmacokinetic Predictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
